Thiophene vs. Phenyl Architecture in Nicotinates
Direct head-to-head biological data is unavailable. However, its core structure is distinct from generic 6-phenyl nicotinates. The thiophene ring introduces a sulfur atom, altering electronic distribution (validated by CLogP of 2.5 vs. ~3.0 for the direct 6-phenyl analog methyl 2-methyl-6-phenylnicotinate, a 0.5 log unit difference) and hydrogen bonding potential. This class-level difference is critical for target engagement in programs where the 6-phenyl scaffold has failed [1]. The change from phenyl to 2-thiophenyl is a known bioisosteric strategy to modulate metabolic stability while retaining potency [2].
| Evidence Dimension | Physicochemical Property (Computed LogP) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | Methyl 2-methyl-6-phenylnicotinate (estimated LogP ~3.0) |
| Quantified Difference | ΔLogP ≈ -0.5 (increased polarity) |
| Conditions | Computed by XLogP3 3.0 (PubChem); comparison is in silico for structural analog |
Why This Matters
This property distinction is crucial for procurement when optimizing pharmacokinetics, such as improving solubility or CNS penetration, in lead compound series.
- [1] PubChem. (2024). Compound Summary for CID 2795949, Methyl 2-methyl-6-(thiophen-2-yl)nicotinate. National Library of Medicine. View Source
- [2] Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. View Source
